
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is a complex organic compound that combines the properties of acetic acid and trichloroethanol with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol typically involves the reaction of 2,2,2-trichloroethanol with 3-methylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the phenoxy group of 3-methylphenol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
Scientific Research Applications
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol exerts its effects involves interactions with specific molecular targets. The trichloro group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: Shares the trichloro group but lacks the phenoxy and methyl groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the trichloro and methyl groups.
2,2,2-Trichloroethanol: Contains the trichloro group but lacks the phenoxy and methyl groups.
Uniqueness
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60200-03-5 |
|---|---|
Molecular Formula |
C11H13Cl3O4 |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H9Cl3O2.C2H4O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12;1-2(3)4/h2-5,8,13H,1H3;1H3,(H,3,4) |
InChI Key |
IBBBPXXFFJVHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



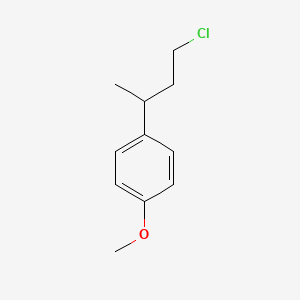

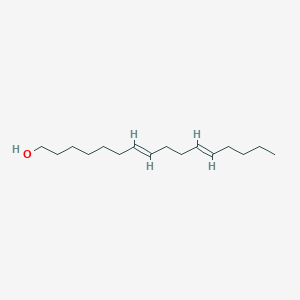

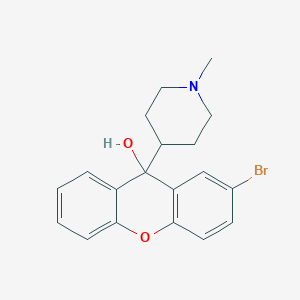
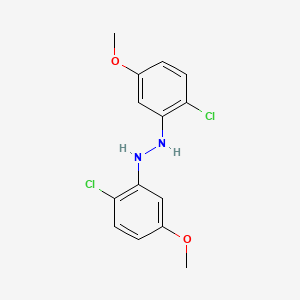

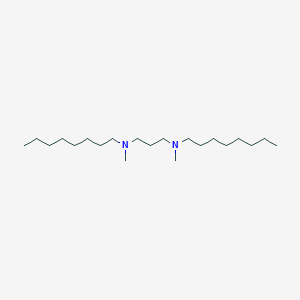
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)


![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
